molecular formula C24H24N4O4S2 B2692331 2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE CAS No. 901259-13-0

2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B2692331
CAS No.: 901259-13-0
M. Wt: 496.6
InChI Key: OSCUQHYHHKVHLR-UHFFFAOYSA-N
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Description

2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, an imidazole core, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the dimethoxyphenyl and ethoxyphenyl groups. The final steps involve the incorporation of the thiazole moiety and the acetylation to form the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction could yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The imidazole and thiazole moieties are known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}pentanenitrile
  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxybenzaldehyde

Uniqueness

Compared to similar compounds, 2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE stands out due to its unique combination of functional groups and structural features. The presence of both imidazole and thiazole moieties, along with the dimethoxyphenyl and ethoxyphenyl groups, provides a versatile platform for various chemical modifications and biological interactions. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S2/c1-4-32-17-8-5-15(6-9-17)22-27-21(16-7-10-18(30-2)19(13-16)31-3)23(28-22)34-14-20(29)26-24-25-11-12-33-24/h5-13H,4,14H2,1-3H3,(H,27,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCUQHYHHKVHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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